![molecular formula C15H12N2O3 B14270493 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid CAS No. 140641-05-0](/img/structure/B14270493.png)
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenoxy group, and a cyanoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate. This reaction forms the phenoxy intermediate.
Introduction of the Cyanoethyl Group: The phenoxy intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Carboxylation: Finally, the intermediate is subjected to carboxylation using carbon dioxide in the presence of a catalyst to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-[4-(1-Carboxyethyl)phenoxy]pyridine-3-carboxylic acid.
Reduction: 2-[4-(1-Aminoethyl)phenoxy]pyridine-3-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes or receptors, modulating their activity. The phenoxy and pyridine rings can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(1-Cyanoethyl)phenoxy]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-[4-(1-Cyanoethyl)phenoxy]benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
140641-05-0 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2-[4-(1-cyanoethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-10(9-16)11-4-6-12(7-5-11)20-14-13(15(18)19)3-2-8-17-14/h2-8,10H,1H3,(H,18,19) |
InChI-Schlüssel |
ZTDCNPNDDAMVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


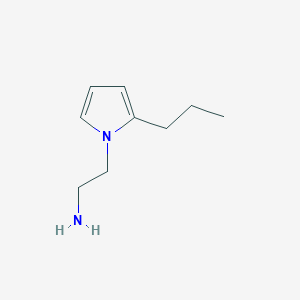
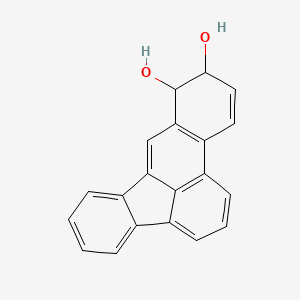
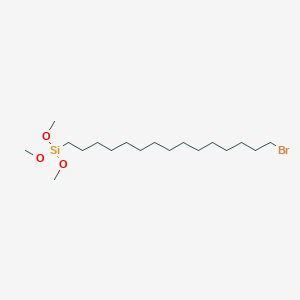
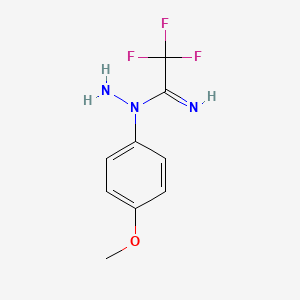
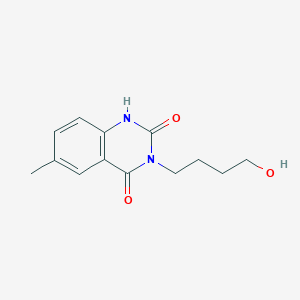
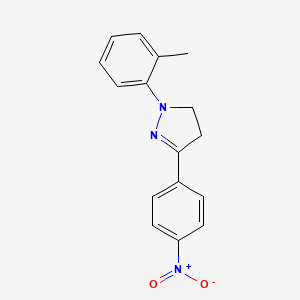
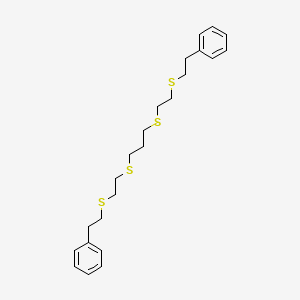
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

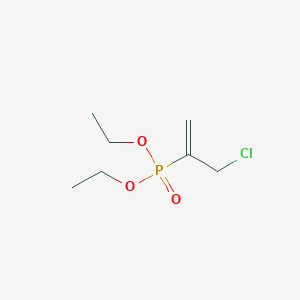
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
